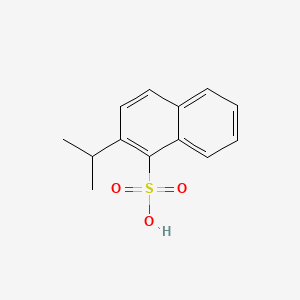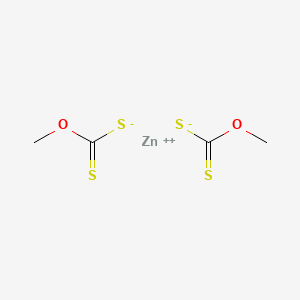
Zinc O,O'-dimethyl bis(dithiocarbonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc O,O’-dimethyl bis[dithiocarbonate] is a chemical compound with the molecular formula C4H6O2S4Zn. It is commonly used in various industrial applications, particularly in the rubber and polymer industries as a vulcanization accelerator. This compound is also known for its role as a chelating agent in organic synthesis and coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zinc O,O’-dimethyl bis[dithiocarbonate] typically involves the reaction of carbon disulfide with methanol in the presence of a base to form O,O’-dimethyl dithiocarbonate. This intermediate is then reacted with zinc salts, such as zinc chloride or zinc sulfate, to yield the final product .
Industrial Production Methods
In industrial settings, the production of Zinc O,O’-dimethyl bis[dithiocarbonate] follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions
Zinc O,O’-dimethyl bis[dithiocarbonate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol or dithiocarbonate forms.
Substitution: It can participate in substitution reactions where the dithiocarbonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have diverse applications in different fields of chemistry and industry .
Aplicaciones Científicas De Investigación
Zinc O,O’-dimethyl bis[dithiocarbonate] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry.
Biology: The compound’s chelating properties make it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Mecanismo De Acción
The mechanism by which Zinc O,O’-dimethyl bis[dithiocarbonate] exerts its effects involves its ability to form stable complexes with metal ions. This chelating action is crucial in its role as a vulcanization accelerator and in various chemical reactions. The molecular targets include metal ions such as zinc, which it binds to, forming stable complexes that facilitate various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Zinc diethyldithiocarbamate: Another zinc-based compound used as a vulcanization accelerator.
Zinc dibutyldithiocarbamate: Similar in function but with different alkyl groups.
Zinc dimethyldithiocarbamate: Shares similar properties but differs in its specific chemical structure.
Uniqueness
Zinc O,O’-dimethyl bis[dithiocarbonate] is unique due to its specific molecular structure, which provides distinct chelating properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in industrial and research applications .
Propiedades
Número CAS |
16079-37-1 |
|---|---|
Fórmula molecular |
C4H6O2S4Zn |
Peso molecular |
279.7 g/mol |
Nombre IUPAC |
zinc;methoxymethanedithioate |
InChI |
InChI=1S/2C2H4OS2.Zn/c2*1-3-2(4)5;/h2*1H3,(H,4,5);/q;;+2/p-2 |
Clave InChI |
KGOSNXIBMGHQBR-UHFFFAOYSA-L |
SMILES canónico |
COC(=S)[S-].COC(=S)[S-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




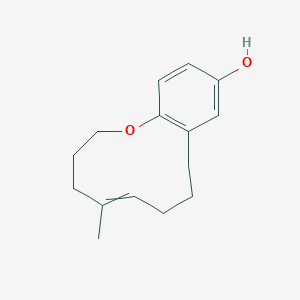
![3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B12645400.png)
![Perylo[1,12-bcd]thiophene](/img/structure/B12645401.png)

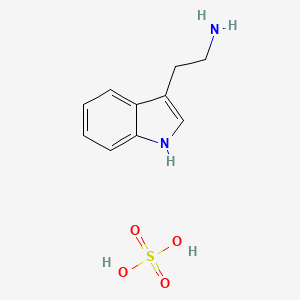
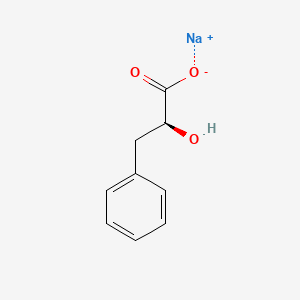


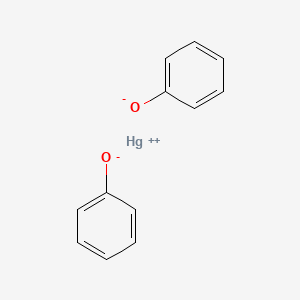
![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)
